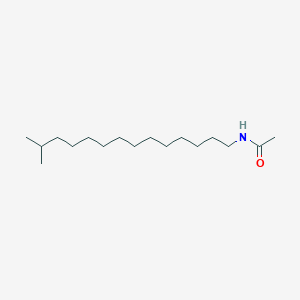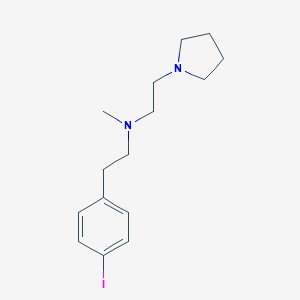
N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide, also known as "IPH" or "RTI-55," is a chemical compound that belongs to the class of phenyltropanes. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
IPH acts as a potent inhibitor of DAT, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a variety of effects on brain function and behavior.
Biochemical and Physiological Effects:
IPH has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include increased locomotor activity, increased dopamine release, and enhanced reward-related behavior. IPH has also been shown to produce neurotoxic effects at high doses, including damage to dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
IPH has several advantages for use in lab experiments. Its high selectivity for DAT over other monoamine transporters allows for more specific targeting of dopamine regulation. Additionally, its ability to increase extracellular dopamine levels can be useful for studying the role of dopamine in various brain functions and behaviors.
However, there are also limitations to the use of IPH in lab experiments. Its potential neurotoxic effects at high doses can limit its usefulness in certain studies. Additionally, the high potency of IPH can make it difficult to control dosing and avoid potential confounding effects.
Zukünftige Richtungen
There are several future directions for research on IPH. One area of interest is the potential use of IPH as a tool for studying the role of dopamine in addiction and other psychiatric disorders. Additionally, further research is needed to better understand the potential neurotoxic effects of IPH and to develop strategies for mitigating these effects. Finally, the development of more selective and less potent DAT inhibitors could provide new tools for studying dopamine regulation in the brain.
Synthesemethoden
The synthesis of IPH involves several steps, including the reaction of 3,4-methylenedioxyphenylacetone with methylamine to form N-methyl-3,4-methylenedioxyamphetamine (MDMA). This compound is then reacted with iodine and hydrochloric acid to form N-(2-(iodophenyl)ethyl)-N-methyl-3,4-methylenedioxyamphetamine (IMDMA). Finally, IMDMA is reacted with pyrrolidine to form IPH.
Wissenschaftliche Forschungsanwendungen
IPH has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have high affinity for the dopamine transporter (DAT), which plays a critical role in regulating dopamine levels in the brain. IPH has also been shown to have high selectivity for DAT over other monoamine transporters, making it a useful tool for studying the role of DAT in dopamine regulation.
Eigenschaften
CAS-Nummer |
147240-99-1 |
|---|---|
Produktname |
N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide |
Molekularformel |
C15H23IN2 |
Molekulargewicht |
358.26 g/mol |
IUPAC-Name |
2-(4-iodophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C15H23IN2.BrH/c1-17(12-13-18-9-2-3-10-18)11-8-14-4-6-15(16)7-5-14;/h4-7H,2-3,8-13H2,1H3;1H |
InChI-Schlüssel |
FHHSUJBNYZMYEI-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=C(C=C1)I)CCN2CCCC2.Br |
Kanonische SMILES |
CN(CCC1=CC=C(C=C1)I)CCN2CCCC2 |
Synonyme |
N-(2-(4-iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine N-(2-(p-iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide N-IEMP-ethylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



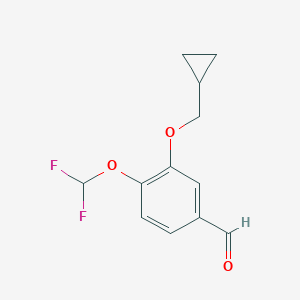
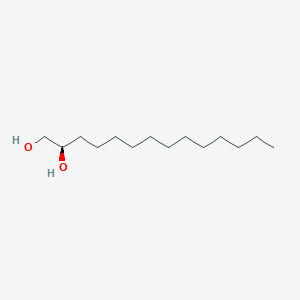
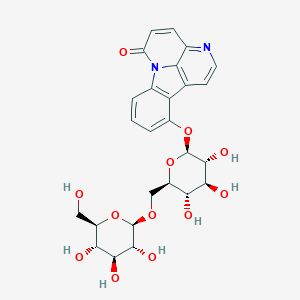
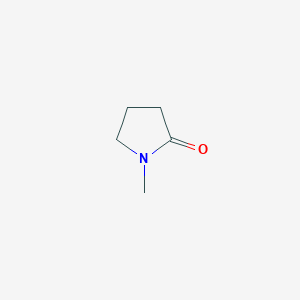




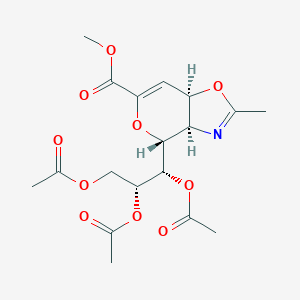
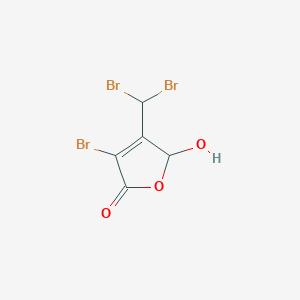
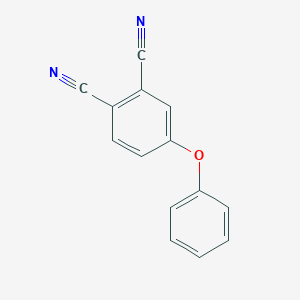
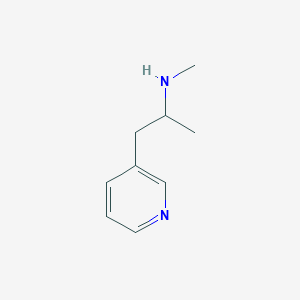
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
